molecular formula C5H6N2O B1363950 Pyridazin-3-ylmethanol CAS No. 37444-46-5

Pyridazin-3-ylmethanol

Cat. No.: B1363950
CAS No.: 37444-46-5
M. Wt: 110.11 g/mol
InChI Key: STIKETVNLGXQCS-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanol is a heterocyclic compound that features a pyridazine ring with a hydroxymethyl group attached to the third carbon atom. Pyridazines are known for their diverse pharmacological activities and are used as core structures in various medicinal chemistry applications. The presence of the hydroxymethyl group in this compound adds to its chemical versatility, making it a valuable compound in synthetic organic chemistry.

Mechanism of Action

Target of Action

Pyridazin-3-ylmethanol, a derivative of pyridazine, is known to interact with a range of biological targets due to its diverse pharmacological activities Pyridazinone derivatives, which this compound belongs to, have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that this compound may interact with its targets by modulating ion channels, leading to changes in cellular processes.

Biochemical Pathways

Given the reported inhibition of calcium ion influx by pyridazinone derivatives , it can be inferred that this compound may impact calcium-dependent signaling pathways. These pathways play crucial roles in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.

Pharmacokinetics

The pyridazine ring, which is a part of this compound, is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties could potentially influence the bioavailability of this compound.

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, and antitubercular properties . This suggests that this compound could potentially have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of pyridazin-3-ylcarboxaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of pyridazin-3-ylcarboxaldehyde. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form pyridazin-3-ylcarboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to pyridazin-3-ylmethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Pyridazin-3-ylcarboxylic acid.

    Reduction: Pyridazin-3-ylmethane.

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

Pyridazin-3-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Comparison with Similar Compounds

  • Pyridazin-3-ylcarboxaldehyde
  • Pyridazin-3-ylcarboxylic acid
  • Pyridazin-3-ylmethane

Properties

IUPAC Name

pyridazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-5-2-1-3-6-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIKETVNLGXQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383226
Record name pyridazin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37444-46-5
Record name pyridazin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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